Benzhydrylthioacetamide

Description

Historical Context of its Discovery and Initial Syntheses

The history of Benzhydrylthioacetamide is intrinsically linked to the development of the pharmaceutical agent Modafinil (B37608) (2-benzhydrylsulfinylacetamide). Early preparations of the compound were documented in patents, such as U.S. Pat. No. 4,177,290 by Lafon, which laid the groundwork for its synthesis. justia.com These initial methods were often multi-step processes that provided a reliable, albeit sometimes tedious, route to the target molecule.

One of the foundational prior art processes involved the preparation of benzhydrylthioacetic acid, which was then halogenated, typically using thionyl chloride, to form the corresponding acid chloride. justia.comnewdrugapprovals.org This highly reactive intermediate was subsequently treated with ammonia (B1221849) in a solvent like methylene (B1212753) chloride to produce this compound. justia.comnewdrugapprovals.org Another established method involves the reaction of benzhydrol with thiourea (B124793) to form a thiouronium salt, which is then reacted with chloroacetamide to yield the desired thioacetamide (B46855). justia.comnewdrugapprovals.org These early syntheses were crucial in establishing the chemical viability of producing this compound and set the stage for future process optimization.

Table 1: Early Synthetic Routes to this compound

| Method | Key Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| Amidation of Acid Chloride | Benzhydrylthioacetic acid | Thionyl chloride, Ammonia | justia.comnewdrugapprovals.org |

| Alkylation of Thiouronium Salt | Benzhydrol, Thiourea | Chloroacetamide, Base | justia.comnewdrugapprovals.org |

| Desulfobenzhydrylation | Sodium carbamoylmethyl thiosulfate (B1220275), Benzhydrol | Formic acid | researchgate.netscispace.com |

Significance as a Key Intermediate in Advanced Organic Synthesis

In the context of advanced organic synthesis, intermediates are fundamental building blocks that allow for the stepwise and controlled assembly of complex molecules. numberanalytics.comarborpharmchem.com this compound exemplifies this principle perfectly. Its synthesis brings together the benzhydryl group and the acetamide (B32628) functional group via a thioether linkage. This specific arrangement of atoms is primed for the subsequent, selective oxidation of the sulfur atom. This strategic approach, where a stable intermediate is synthesized and purified before the final, often sensitive, transformation, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. justia.comgoogle.com The development of improved processes for preparing this intermediate in high yield and purity is therefore a continuous goal in industrial chemistry. justia.com

Scope and Focus of Academic Inquiry on this compound Transformations

Academic and industrial research on this compound is sharply focused on two main areas: optimizing its synthesis and studying its subsequent transformation. The goal is to develop more efficient, cost-effective, and environmentally benign synthetic routes. justia.comgoogle.com

A significant area of inquiry involves improving the synthesis from benzhydrol and thiourea. Research has shown that conducting the reaction with a haloacetamide in a mixed solvent system, such as an organic solvent (e.g., dimethylformamide) and water containing a basic salt like potassium carbonate, can lead to high yields and purity. justia.comgoogle.com This method avoids the harsher reagents like thionyl chloride used in earlier routes.

Another avenue of research involves entirely new synthetic pathways. For example, a route involving the desulfobenzhydrylation of sodium carbamoylmethyl thiosulfate by benzhydrol in formic acid has been reported. researchgate.net Quantum chemical studies (DFT calculations) on this reaction suggest that the key step involves an attack by the benzhydrilium carbocation (Ph₂CH⁺), providing deep mechanistic insight into the transformation. researchgate.netresearchgate.net

The primary transformation of this compound is its oxidation to the corresponding sulfoxide (B87167). The most common oxidant used for this step is hydrogen peroxide in a solvent like acetic acid. newdrugapprovals.orgresearchgate.net Research in this area investigates the reaction conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone. newdrugapprovals.org The mechanism of this oxidation has also been a subject of study, with findings suggesting that the process can be catalyzed by proton-donor molecules. researchgate.net

Table 2: Key Transformations and Research Focus

| Transformation | Reagents/Conditions | Product | Research Focus |

|---|---|---|---|

| Synthesis from Thiouronium Salt | Chloroacetamide, Potassium carbonate, DMF/Water | This compound | Improving yield, purity, and reaction conditions (e.g., pH, solvent ratio). justia.comgoogle.com |

| Synthesis via Desulfobenzhydrylation | Benzhydrol, Formic acid | This compound | Exploring novel synthetic routes and understanding reaction mechanisms via computational studies. researchgate.net |

| Oxidation to Sulfoxide | Hydrogen peroxide, Acetic acid | 2-Benzhydrylsulfinylacetamide (Modafinil) | Achieving selective oxidation, optimizing reaction time and temperature, and studying catalytic effects. newdrugapprovals.orgresearchgate.net |

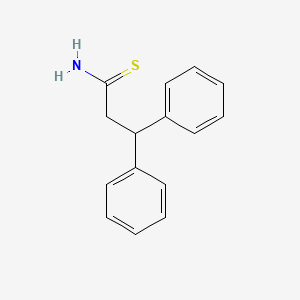

Structure

3D Structure

Properties

Molecular Formula |

C15H15NS |

|---|---|

Molecular Weight |

241.4 g/mol |

IUPAC Name |

3,3-diphenylpropanethioamide |

InChI |

InChI=1S/C15H15NS/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) |

InChI Key |

HVWYTOBXSCCZOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=S)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzhydrylthioacetamide

Classical Approaches to α-Thioacetamide Synthesis

The synthesis of the thioamide functional group is a well-established area of organic chemistry. Classical methods for preparing α-thioacetamides typically involve two primary strategies: the thionation of a corresponding α-amide or the reaction of an α-nitrile with a sulfur source.

One of the most traditional methods is the conversion of an amide to a thioamide using a thionating agent. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common reagents for this transformation. The reaction involves the direct replacement of the amide's carbonyl oxygen atom with a sulfur atom. While effective, these reagents can require harsh reaction conditions and their use can be complicated by the formation of byproducts.

Another classical route involves the reaction of nitriles with hydrogen sulfide (B99878) (H₂S). This reaction can be catalyzed by bases, such as amines. For example, acetonitrile (B52724) reacts with hydrogen sulfide in the presence of an amine catalyst to produce thioacetamide (B46855). google.comgoogle.com This method is direct but often requires the handling of toxic and gaseous hydrogen sulfide, along with long reaction times. google.com

Contemporary Reaction Pathways for Benzhydrylthioacetamide Formation

More recent synthetic efforts have focused on developing specific and efficient pathways to this compound, often starting from readily available benzhydryl precursors.

While not extensively documented under this specific terminology, synthetic routes involving intermediates analogous to Bunte salts (S-alkyl or S-aryl thiosulfates) represent a viable pathway. In principle, this would involve the reaction of a benzhydryl halide with a thiosulfate (B1220275) salt to form an S-benzhydryl thiosulfate intermediate. Subsequent hydrolysis and amidation steps would lead to the final product. This approach offers the advantage of using stable, odorless sulfur transfer reagents.

A prominent and efficient method for synthesizing this compound involves the reaction of a haloacetamide with a benzhydryl-containing sulfur nucleophile. google.comjustia.com A common approach begins with the reaction of benzhydrol and thiourea (B124793) in an acidic medium (e.g., in the presence of hydrogen bromide) to form a benzhydrylthiocarboxamidine salt. justia.commdpi.com This intermediate is then reacted with a haloacetamide, such as chloroacetamide, in a biphasic solvent system (e.g., water and an organic solvent like dimethylformamide) with a basic salt like potassium carbonate. google.comjustia.com This process is reported to produce this compound in high yield and purity. google.comjustia.com The reaction proceeds via a nucleophilic substitution where the sulfur-containing intermediate displaces the halide from the chloroacetamide. rsc.org

Key features of this pathway include:

High Yield: Molar yields of 85% with a purity of 99.8% have been reported after purification. google.com

Controlled Reaction: The use of a two-phase system with a water-soluble basic salt helps to control the reaction conditions. justia.com

Accessible Starting Materials: The synthesis utilizes commercially available starting materials like benzhydrol, thiourea, and chloroacetamide. google.comjustia.com

This strategy builds the molecule by forming the sulfur-benzhydryl bond through the reaction of a sulfur nucleophile with a benzhydryl electrophile. Thiolate anions are excellent nucleophiles for Sₙ2 reactions. msu.edulibretexts.org Several variations of this approach have been described:

From Benzhydrol and Mercaptoacetic Acid: In one patented method, benzhydrol is first reacted with mercaptoacetic acid to form diphenylmethyl thioacetic acid. This acid is then esterified with methanol (B129727) to produce diphenylmethyl thioacetate (B1230152). Finally, amidation of the ester with ammonia (B1221849) gas yields this compound. google.com

From Benzhydrol and Thiourea: Another route involves reacting benzhydrol with thiourea to generate diphenylmethanethiol. This thiol is subsequently reacted with methyl chloroacetate (B1199739) to give diphenylmethyl thioacetate, which is then ammonolyzed to the target thioamide. google.com

| Route | Key Starting Materials | Key Intermediates | Final Step | Reported Overall Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzhydrol, Mercaptoacetic Acid | Diphenylmethyl thioacetic acid, Diphenylmethyl thioacetate | Ammonolysis | 83.4% | google.com |

| 2 | Benzhydrol, Thiourea | Diphenylmethanethiol, Diphenylmethyl thioacetate | Ammonolysis | Not specified | google.com |

While specific green chemistry applications for this compound are not widely published, general principles developed for thioamide synthesis are highly relevant. Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com

For thioacetamide synthesis in general, methods have been developed that utilize microwave-assisted synthesis to accelerate reaction times and improve yields. daneshyari.com The use of solid supports like alumina (B75360) in combination with thionating agents can also facilitate easier product purification and reduce waste.

Catalytic approaches for the synthesis of thioamides from nitriles and hydrogen sulfide have been improved by using polymer-supported amine catalysts. These heterogeneous catalysts are easily separated from the reaction mixture and can be recycled, which aligns with green chemistry principles. google.com Such catalytic and microwave-assisted strategies could potentially be adapted to the synthesis of this compound to create more sustainable and efficient processes. mdpi.com

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs. Several strategies have been employed:

Reaction Conditions: In the synthesis from diphenylmethyl thioacetate and ammonia, cooling the reaction mixture to 20°C after the reaction is complete and washing the product with water at 10°C have been shown to improve product isolation and purity. google.com

Solvent and Base Selection: The choice of solvent and base is critical in the nucleophilic displacement route. Using a mixture of dimethylformamide (DMF) and water with potassium carbonate as the base has been shown to be effective, leading to high yields and purity with minimal byproduct formation. google.com

Purification Techniques: Recrystallization is a key step for achieving high purity. A solvent system of chloroform (B151607) and heptane (B126788) has been successfully used to purify the crude product, resulting in a final purity of 99.8%. google.com

Detailed optimization studies, such as using Response Surface Methodology (RSM), have been applied to the synthesis of thioacetamide to systematically evaluate the effects of variables like temperature, reaction time, and catalyst loading to find the most favorable green and high-yielding conditions. Similar systematic optimization could be applied to the known synthetic routes for this compound.

| Synthetic Route | Reactants | Yield | Purity | Reference |

|---|---|---|---|---|

| Ammonolysis of Ester | Diphenylmethyl thioacetate, Ammonia | 75.3% | 99.3% | google.com |

| Ammonolysis of Ester (Optimized) | Diphenylmethyl thioacetate, Ammonia | 86.8% | 99.5% | google.com |

| Nucleophilic Displacement | Benzhydrylthiocarboxamidine salt, Chloroacetamide | 85% (mole) | 99.8% | google.com |

Yield Enhancement and Purity Improvement Protocols

The synthesis of this compound has been the subject of various optimization studies aimed at maximizing product yield and ensuring high purity, which is critical for its use as a pharmaceutical intermediate. Research has identified several key protocols that significantly enhance these parameters.

One prominent method involves the reaction of a benzhydrylthiocarboxamidine salt with a haloacetamide. justia.comgoogle.com An improved process utilizes this reaction within a specialized solvent system to achieve high yield and purity. justia.comgoogle.com This process can produce isolated yields of approximately 97% with impurity levels below 1%, representing a significant improvement over other known methods. justia.com

Further refinement of the product can be achieved through specific purification protocols. A highly effective method for purifying crude this compound involves a multi-solvent recrystallization process. The crude solid is first combined with n-heptane and chloroform. justia.comepo.org The resulting slurry is then refluxed at 70-75°C, cooled slowly to 10°C, and filtered. This procedure has been demonstrated to yield a final product with a purity of 99.8% and a molar yield of 85%. justia.comepo.org

Another approach focuses on streamlining the synthesis pathway to improve both yield and purity from the outset. A three-step process starting from benzhydrol has been developed where the nucleophilic substitution reaction step utilizes glacial acetic acid as a solvent and hydrogen bromide as a catalyst. google.comgoogle.com This specific combination is reported to improve the quality of the intermediate, diphenyl-methyl thioacetate, to a purity of over 99.5%. google.comgoogle.com Subsequently, the process employs a "one-pot" approach for the esterification and ammonolysis reactions. By proceeding with ammonolysis directly after esterification without isolating the intermediate, the technical process is simplified, production time is shortened, and the final product yield is improved. google.comgoogle.com This integrated method has been shown to produce this compound with a purity of 99.5% and a yield of 87.8%. google.com

The following table summarizes key findings from different yield and purity enhancement protocols.

| Protocol Description | Key Reagents/Solvents | Reported Yield | Reported Purity | Source |

|---|---|---|---|---|

| Reaction of benzhydrylthiocarboxamidine salt with haloacetamide followed by multi-solvent purification. | Chloroform, n-heptane | 85% (molar) | 99.8% | justia.comepo.org |

| Three-step synthesis from benzhydrol using a one-pot esterification/ammonolysis. | Glacial acetic acid, Hydrogen bromide | 87.8% | 99.5% | google.comgoogle.com |

| Improved process in a mixed aqueous/organic medium. | Water, DMF, Basic Salt | ~97% (based on HPLC) | >99% | justia.com |

Process Intensification and Scale-Up Considerations

Process intensification (PI) focuses on developing more sustainable, cost-effective, and efficient chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com For the synthesis of this compound, several strategies align with the principles of PI, making the process more suitable for industrial scale-up.

Transitioning from traditional batch reactors to continuous manufacturing represents a significant opportunity for process intensification in specialty chemical production. pitt.edu Although specific applications to this compound synthesis are not detailed in the literature, the general principles apply. Continuous flow reactors, such as microreactors or tubular reactors, offer superior heat and mass transfer compared to large batch vessels. mdpi.comcetjournal.it This enhanced control can lead to increased safety, especially for exothermic reactions, higher selectivity, and improved product consistency. cetjournal.it For a multi-step synthesis, a continuous setup with sequential reactors could automate the entire production line, further reducing manual handling and operational costs. cetjournal.it Such a shift allows for a drastic reduction in the amount of solvents used, which often serve as thermal buffers in large batch processes, thereby increasing the environmental sustainability of the synthesis. cetjournal.it

The following table outlines key considerations for the process intensification and scale-up of this compound synthesis.

| Intensification Strategy | Description | Potential Advantages for Scale-Up | Source |

|---|---|---|---|

| Process Streamlining (One-Pot Synthesis) | Combining esterification and ammonolysis steps without intermediate isolation. | Simplified process, shorter production time, reduced costs, improved yield. | google.comgoogle.com |

| Reagent Selection | Avoidance of highly corrosive reagents. | Longer equipment lifespan, reduced environmental impact. | google.comgoogle.com |

| Batch-to-Continuous Transition (Potential Application) | Shifting from large batch reactors to smaller, modular continuous units. | Enhanced safety, improved heat/mass transfer, reduced solvent use, increased productivity. | pitt.educetjournal.it |

Solvent Effects and Reaction Medium Engineering

The choice of solvent and the engineering of the reaction medium are critical factors that influence the reaction rate, yield, and purity in the synthesis of this compound. The reaction is typically conducted in the presence of a basic salt, with both aqueous and non-aqueous systems being utilized effectively.

An inventive and highly effective approach involves conducting the reaction in a mixed medium comprising water, a water-miscible organic solvent, and a water-soluble basic salt. justia.comgoogle.comgoogle.comallindianpatents.com This system facilitates the reaction between the benzhydrylthiocarboxamidine salt and a haloacetamide to produce this compound in high yield and purity. justia.comgoogle.com Dimethylformamide (DMF) has been identified as a particularly useful water-miscible organic solvent for this purpose, though other solvents like acetone (B3395972) and lower alkanols (e.g., methanol, ethanol) are also effective. justia.comgoogle.com The presence of a basic salt, such as potassium carbonate, is essential. google.com This engineered medium allows the reaction to proceed efficiently at room temperature, which is advantageous for industrial applications. justia.com

Alternatively, the synthesis can be performed in a medium consisting of an organic solvent with a dissolved organic or inorganic base. epo.orggoogle.com Methanol is a particularly useful solvent in this context. epo.org Other organic solvents such as tetrahydrofuran (B95107) (THF) and methylene (B1212753) chloride have also been employed, especially in steps involving the conversion of benzhydrylthioacetic acid to the amide with ammonia or an amine. epo.orggoogle.comgoogle.com The choice of solvent depends on the specific step of the synthesis and the reagents being used. For instance, the reaction of benzhydrylthioacetic acid with N-methylmorpholine is conducted in DMF. epo.org

The table below compares different solvent systems used in the synthesis of this compound.

| Solvent System Type | Components | Key Features | Source |

|---|---|---|---|

| Mixed Aqueous-Organic | Water, a water-miscible organic solvent (e.g., DMF, acetone, methanol), and a water-soluble basic salt (e.g., potassium carbonate). | Enables high yields and purity at room temperature. | justia.comgoogle.comgoogle.com |

| Organic | An organic solvent (e.g., methanol, THF, methylene chloride) and a dissolved organic or inorganic basic salt. | Effective for various reaction pathways, including direct amidation from the corresponding acid. | epo.orggoogle.com |

| Acidic Organic | Glacial acetic acid with a catalyst (e.g., HBr). | Used in the initial nucleophilic substitution step to yield a high-purity intermediate. | google.comgoogle.com |

Mechanistic Investigations of Benzhydrylthioacetamide Reactions

Elucidation of Reaction Mechanisms in Benzhydrylthioacetamide Formation

The synthesis of this compound is a multi-step process that hinges on the principles of carbocation chemistry and nucleophilic substitution. The stability of the key benzhydrilium intermediate is a crucial factor driving the initial bond formation between the benzhydryl moiety and the sulfur-containing reactant.

The formation of this compound often begins with the reaction of benzhydrol (diphenylmethanol) with thiourea (B124793) in an acidic medium, such as in the presence of hydrogen bromide. google.com In this acidic environment, the hydroxyl group of benzhydrol is protonated, forming a good leaving group (water). The departure of the water molecule generates a benzhydrilium carbocation.

This secondary carbocation is notably stabilized by resonance, as the positive charge can be delocalized over both phenyl rings. This stability facilitates its formation and allows it to serve as a potent electrophile. The sulfur atom of thiourea, acting as a nucleophile, then attacks the carbocationic center, leading to the formation of a thiouronium salt intermediate. google.comallindianpatents.com This reaction is a classic example of an SN1-type pathway, where the rate-determining step is the formation of the stable carbocation.

Table 1: Key Intermediates in this compound Formation via Carbocation Pathway

| Step | Reactant(s) | Key Intermediate | Description |

| 1 | Benzhydrol, Acid (e.g., HBr) | Benzhydrilium Carbocation | Protonation of the hydroxyl group followed by loss of water generates a resonance-stabilized secondary carbocation. |

| 2 | Benzhydrilium Carbocation, Thiourea | Thiouronium Salt | The nucleophilic sulfur of thiourea attacks the electrophilic carbocation to form a stable salt intermediate. |

Following the formation of the benzhydryl-sulfur bond, the synthesis proceeds through subsequent nucleophilic substitution reactions to build the acetamide (B32628) side chain. google.comallindianpatents.com In a common synthetic route, the intermediate thiouronium salt is reacted with an electrophile such as chloroacetamide in the presence of a base like aqueous sodium hydroxide (B78521). google.com

Oxidation Mechanisms of this compound to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in this compound is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These oxidation reactions can be achieved through various methods, including peroxide-mediated pathways and sophisticated chiral catalytic systems.

A prevalent and straightforward method for oxidizing this compound involves the use of a peroxide reagent, most commonly hydrogen peroxide (H₂O₂), often in a solvent such as glacial acetic acid. google.comallindianpatents.com This reaction typically yields the benzhydrylsulfinylacetamide derivative. The mechanism involves the nucleophilic sulfur atom of the thioacetamide (B46855) attacking one of the electrophilic oxygen atoms of the hydrogen peroxide molecule.

Acetic acid can act as a catalyst by protonating the hydrogen peroxide, making it a more potent oxidizing agent. The reaction proceeds through a transition state where the S-O bond is formed and the O-O bond of the peroxide is cleaved. Careful control of reaction conditions (e.g., temperature, stoichiometry) is necessary to selectively stop the oxidation at the sulfoxide (B87167) stage and prevent further oxidation to the sulfone.

Table 2: Comparison of Oxidation Products

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

| This compound | Hydrogen Peroxide (1 eq.) | Benzhydrylsulfinylacetamide | +2 (Sulfoxide) |

| This compound | Hydrogen Peroxide (>2 eq.) | Benzhydrylsulfonylacetamide | +4 (Sulfone) |

The oxidation of this compound to its sulfinyl derivative creates a new stereocenter at the sulfur atom. To achieve enantioselective oxidation, producing one enantiomer preferentially, chiral catalytic systems are employed. These systems often consist of a metal complex, such as vanadium or titanium, coordinated to a chiral ligand. koreascience.kr

For instance, vanadium complexes with chiral Schiff base ligands have proven effective in the asymmetric oxidation of sulfides to sulfoxides using hydrogen peroxide as the terminal oxidant. koreascience.kr The mechanism involves the formation of a chiral metal-peroxo species. The sulfide (B99878) (this compound) coordinates to the metal center in a specific orientation dictated by the chiral ligand. This controlled orientation ensures that the peroxide oxygen is delivered to one face of the sulfur atom preferentially, resulting in an enantiomerically enriched sulfoxide product. koreascience.kr

While metal catalysts are effective, sulfoxidation can also proceed without them. The reaction of this compound with hydrogen peroxide in glacial acetic acid is a prime example of a proton-donor catalyzed pathway. google.com In this system, acetic acid serves as a proton donor. It protonates one of the oxygen atoms of hydrogen peroxide, which significantly weakens the O-O bond and increases the electrophilicity of the terminal oxygen atom.

This "activated" peroxide is then more readily attacked by the nucleophilic sulfur of the thioamide. This acid catalysis allows the oxidation to proceed under milder conditions than would be possible with hydrogen peroxide alone. The proton is regenerated in the process, fulfilling its catalytic role. This method provides an efficient, non-metallic route to the sulfoxide, although it does not induce chirality and produces a racemic mixture of the sulfoxide enantiomers. google.comallindianpatents.com

Kinetic and Thermodynamic Analyses of this compound Transformations

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its transformations. While specific experimental data for this compound is not extensively available in the literature, a robust analysis can be developed by considering the well-documented reactivity of its core functional groups: the thioamide and the benzhydryl moieties. This section will, therefore, present a predictive analysis based on established principles and data from analogous compounds.

Kinetic Analysis

The kinetics of this compound reactions, such as hydrolysis or nucleophilic substitution, are significantly influenced by the electronic and steric nature of the benzhydryl group. The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. For thioamides, hydrolysis is a key transformation that has been kinetically studied.

The hydrolysis of thioacetamide, the parent compound, has been investigated under both acidic and alkaline conditions. rsc.orgacs.org The reaction rate is observed to be first-order with respect to the thioacetamide concentration. acs.org The presence of the bulky benzhydryl group at the nitrogen atom in this compound is expected to introduce considerable steric hindrance around the thioamide functional group. This steric bulk would likely impede the approach of a nucleophile (such as a hydroxide ion or a water molecule) to the electrophilic carbon of the thiocarbonyl group, thereby decreasing the rate of hydrolysis compared to unsubstituted thioacetamide.

Furthermore, the benzhydryl group can influence the reaction mechanism. Reactions involving benzhydryl compounds often proceed through the formation of a stable benzhydryl carbocation. yale.edu In the context of a transformation involving the N-C bond, the stability of this potential carbocation intermediate could facilitate certain reaction pathways.

To illustrate the potential kinetic parameters, a comparative table can be constructed based on the known data for thioacetamide hydrolysis. It is important to note that the values for this compound are hypothetical and intended to demonstrate the expected effect of the benzhydryl substituent.

Table 1: Comparative Kinetic Data for the Hydrolysis of Thioacetamide and Predicted Data for this compound

| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Thioacetamide | Alkaline | Reported for 60-90°C rsc.org | Calculated rsc.org |

| This compound | Alkaline | Predicted to be lower than Thioacetamide | Predicted to be higher than Thioacetamide |

| Thioacetamide | Acidic | First-order dependence on concentration acs.org | Investigated acs.org |

Note: This table is illustrative. Specific values for this compound are not available in the cited literature and are predicted based on chemical principles.

Thermodynamic Analysis

The thermodynamic analysis of this compound transformations involves the study of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity and equilibrium position of a reaction.

Table 2: Predicted Thermodynamic Parameters for a Hypothetical Transformation of this compound

| Transformation | ΔH (Enthalpy Change) | ΔS (Entropy Change) | ΔG (Gibbs Free Energy Change) | Spontaneity |

|---|---|---|---|---|

| Hydrolysis | Predicted to be exothermic | Dependent on reaction specifics | Predicted to be negative | Spontaneous |

Note: This table presents a qualitative prediction of thermodynamic parameters. Actual values would require experimental determination.

Computational and Theoretical Chemistry Studies on Benzhydrylthioacetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling the energetic and electronic aspects of reactions involving Benzhydrylthioacetamide. The B3LYP functional, combined with the 6-31G** basis set, has been utilized to provide insights into the reaction pathways for the formation of this compound.

A key application of quantum chemical calculations for this compound has been in the study of its synthesis. One of the synthetic routes involves the desulfobenzhydrylation of sodium carbamoylmethyl thiosulfate (B1220275) with benzhydrol in formic acid. DFT calculations at the B3LYP/6-31G** level of theory have shown that the direct attack of sodium carbamoylmethyl thiosulfate by benzhydryl formate (B1220265) is energetically unfavorable. researchgate.net

Instead, the calculations support a mechanism that proceeds primarily through the formation of a benzhydrilium carbocation (Ph₂CH⁺). This intermediate is then attacked by the thiosulfate to form this compound. The energetic analysis of the transition states involved in these pathways has been crucial in determining the most probable reaction mechanism.

Further computational studies have been conducted on the oxidation of this compound to 2-benzhydrylsulfinylacetamide (modafinil). These calculations have revealed that the oxidation process is efficiently catalyzed by proton-donor molecules, which are involved in the transition states of the reaction. An interesting finding from these theoretical investigations is the possibility of the hydroperoxyl anion (HO₂⁻) acting as the oxidant, reacting with this compound through an unusual non-catalytic mechanism that resembles an Sₙ2 substitution at the transition state. researchgate.net

Below is a table summarizing the key findings from the energetic analysis of the reaction pathways involving this compound.

| Reaction Step | Proposed Mechanism | Computational Method | Key Finding |

| Formation of this compound | Direct attack by benzhydryl formate | B3LYP/6-31G | Energetically unfavorable |

| Formation of this compound | Attack by benzhydrilium carbocation (Ph₂CH⁺) | B3LYP/6-31G | The predominant, energetically favorable pathway |

| Oxidation of this compound | Catalyzed by proton-donor molecules | B3LYP/6-31G | Efficient catalysis through transition state involvement |

| Oxidation of this compound | Reaction with hydroperoxyl anion (HO₂⁻) | B3LYP/6-31G | Plausible non-catalytic, Sₙ2-like mechanism |

While the electronic nature of the transition states in the synthesis and oxidation of this compound has been investigated, detailed molecular orbital and electronic structure analyses of the isolated this compound molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) or a comprehensive charge distribution map, are not extensively detailed in the primary literature. Such analyses would be valuable for a deeper understanding of its intrinsic reactivity.

Molecular Modeling of Reactivity and Selectivity in this compound Systems

Molecular modeling studies focusing on the broader reactivity and selectivity of this compound systems are limited. The existing computational work has been primarily directed at elucidating the specific reaction mechanisms of its synthesis and oxidation. A more extensive molecular modeling approach could explore its interactions with various reagents and predict its behavior in different chemical environments, which would be beneficial for designing new synthetic applications.

Applications in Reaction Design and Mechanistic Prediction for this compound

The computational studies performed on this compound have direct applications in reaction design and mechanistic prediction. The theoretical finding that the formation of this compound proceeds through a benzhydrilium carbocation intermediate, rather than a direct substitution, provides crucial guidance for optimizing reaction conditions. researchgate.net For instance, reaction conditions that favor the formation of the benzhydrilium cation would be expected to increase the yield of the desired product.

Similarly, the mechanistic insights into the oxidation of this compound, highlighting the catalytic role of proton donors, are valuable for the design of efficient and selective oxidation processes. researchgate.net Understanding the potential for a non-catalytic pathway involving the hydroperoxyl anion also opens up alternative strategies for this chemical transformation. These theoretical predictions offer a rational basis for experimental investigations aimed at developing improved synthetic routes to pharmacologically important molecules derived from this compound.

Structural Characterization and Solid State Chemistry of Benzhydrylthioacetamide

Crystallographic Analysis and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic analysis. For a compound like Benzhydrylthioacetamide, both single-crystal and powder X-ray diffraction would be crucial techniques to elucidate its structural characteristics.

Single-Crystal X-ray Diffraction Studies

For this compound, a suitable single crystal would be isolated and mounted on a diffractometer. The crystal would then be irradiated with monochromatic X-rays. carleton.edu The interaction of these X-rays with the crystalline lattice produces a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved and refined. This would reveal the precise spatial arrangement of the benzhydryl and thioacetamide (B46855) moieties, including torsional angles and intramolecular distances.

A hypothetical data table for a single-crystal X-ray diffraction experiment on this compound is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C15H15NS |

| Formula weight | 241.35 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.231 |

| Absorption coefficient (mm⁻¹) | 0.25 |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and characterizing polymorphism. rigaku.comcreative-biostructure.com Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. creative-biostructure.com

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. nih.gov By comparing the PXRD pattern of a sample to reference patterns, the presence of different polymorphs can be identified. rigaku.com This technique is also valuable for assessing the purity of a crystalline sample and for monitoring phase transformations that may occur under different conditions such as temperature or humidity. rigaku.com

Table 2: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs of this compound | Polymorph A | Polymorph B | |---|---| | 2θ Angle (°) | Intensity (%) | 2θ Angle (°) | Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.3 | 75 | 11.8 | 100 | | 15.8 | 60 | 14.5 | 50 | | 19.1 | 80 | 18.3 | 70 | | 21.7 | 55 | 22.1 | 65 |

Hydrogen Bonding and Supramolecular Interactions in the Solid State

The thioamide group in this compound is capable of participating in hydrogen bonding, which plays a crucial role in the formation of supramolecular structures in the solid state. tue.nl The N-H group can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks of molecules.

Influence of Crystallinity on Chemical Reactivity and Stability

The degree of crystallinity and the specific polymorphic form of a compound can have a significant impact on its chemical reactivity and stability. Crystalline materials generally exhibit higher stability compared to their amorphous counterparts due to the ordered arrangement of molecules in a crystal lattice.

For this compound, different polymorphs could display variations in their dissolution rates and chemical stability. The arrangement of molecules in the crystal lattice can affect the accessibility of reactive sites to external reagents. For instance, a more densely packed polymorph might exhibit lower reactivity. Furthermore, the presence of defects or amorphous regions within a crystalline solid can act as sites for the initiation of chemical degradation. Understanding the relationship between crystallinity and these properties is crucial for the development and control of solid-state materials. icdd.com

Benzhydrylthioacetamide As a Synthetic Building Block for Advanced Organic Compounds

Precursor Role in the Synthesis of Pharmacologically Active Sulfinylacetamides (e.g., Modafinil (B37608) and its Enantiomers)

Benzhydrylthioacetamide, also known as 2-(benzhydrylthio)acetamide, is a key intermediate in the synthesis of modafinil and its enantiomers, such as armodafinil. google.com Modafinil is a racemic compound, meaning it is composed of a 1:1 mixture of two stereoisomers: (R)-modafinil (armodafinil) and (S)-modafinil. wikipedia.orgnih.gov The primary synthetic transformation involves the selective oxidation of the sulfide (B99878) group in this compound to a sulfoxide (B87167).

The synthesis of racemic modafinil from this compound is commonly achieved through oxidation with hydrogen peroxide in a solvent like acetic acid. designer-drug.comnewdrugapprovals.org This method provides the target sulfinylacetamide in good yields. For instance, treating this compound with 30-33% hydrogen peroxide in glacial acetic acid at around 40°C yields modafinil after crystallization. designer-drug.comnewdrugapprovals.org

The development of enantioselective synthesis methods has been crucial for obtaining the individual enantiomers of modafinil. Armodafinil, the (R)-enantiomer, is of particular interest. wikipedia.org Asymmetric oxidation of 2-(benzhydrylthio)acetamide can be performed using chiral catalysts to selectively produce one enantiomer over the other. One notable method employs a chiral complex of titanium isopropoxide and diethyl tartrate as a catalyst for the oxidation reaction, leading to the synthesis of (R)-modafinil with good yield and enantioselectivity. iau.iriau.ir Other approaches have explored microbial oxidation and the use of chiral oxaziridines to achieve enantioselective synthesis. nih.govresearchgate.net

The general synthetic pathway from this compound to modafinil is a foundational process in the production of these important pharmacological agents.

Table 1: Synthesis of Modafinil and its Enantiomers from this compound This table is interactive and allows for sorting and filtering of data.

| Product | Oxidizing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (±)-Modafinil | Hydrogen Peroxide (33%) | Acetic Acid | 40°C, overnight | 73% | designer-drug.com, |

| (±)-Modafinil | Hydrogen Peroxide (5.8%) | Acetic Acid | 40-45°C, 4 hours | 67% (from benzhydrol) | , newdrugapprovals.org |

| (R)-Modafinil | Cumene hydroperoxide / Chiral diethyltartarate–titanium isopropoxide complex | Toluene | Room Temperature | Good yield, high enantioselectivity | iau.ir |

| (S)-Modafinil | Microbial Oxidation (Bacillus subtilis) followed by amidation | Not specified | Not specified | 68% | nih.gov |

| (±)-Modafinil | Chiral Oxaziridine | Not specified | Not specified | 66% | nih.gov |

Derivatization Strategies of the Thioacetamide (B46855) Moiety for Novel Structures

The thioamide group (–C(S)NH₂) in this compound is a reactive functional group that offers numerous possibilities for derivatization. Compared to its amide counterpart, the thioamide is more nucleophilic at the sulfur atom and more susceptible to reaction with electrophiles. nih.gov This enhanced reactivity allows it to serve as a versatile synthon for constructing various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. chemrxiv.orgnih.gov

One of the primary derivatization strategies involves using the thioamide moiety as a building block for five- and six-membered heterocycles. For example, thioamides are well-established precursors for the synthesis of thiazoles. researchgate.net The reaction of a thioamide with an α-haloketone (the Hantzsch thiazole (B1198619) synthesis) is a classic method for constructing the thiazole ring. Thioamides can also be used to synthesize other sulfur- and nitrogen-containing heterocycles, such as thiadiazoles. rsc.orgresearchgate.net The reaction of a thioamide with hydrazine (B178648) hydrate, for example, can yield 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org

Furthermore, the thioamide group can participate in cycloaddition reactions. In reactions with N-substituted maleimides, thioacetamide has been shown to form complex fused heterocyclic systems like epithiopyrrolo[3,4-c]pyridines through a sequence involving a Michael addition, recyclization, and a 1,3-dipolar cycloaddition. nih.gov These derivatization strategies highlight the utility of the thioamide functional group in generating molecular diversity and accessing novel chemical structures.

Table 2: Examples of Heterocycles Synthesized from Thioamide Precursors This table is interactive and allows for sorting and filtering of data.

| Heterocycle Class | Reactant(s) | General Method | Reference |

|---|---|---|---|

| Thiazoles | α-Halo carbonyl compounds | Hantzsch Synthesis / Cyclocondensation | researchgate.net |

| 1,3,4-Thiadiazoles | Hydrazine Hydrate | Cyclocondensation | rsc.org |

| 1,3,4-Thiadiazoles | Acyl Hydrazines, S₈, Na₂S | Direct Coupling | researchgate.net |

| Epithiopyrrolo[3,4-c]pyridines | N-Substituted Maleimides | Michael Addition / Cycloaddition | nih.gov |

| Pyrrolo[3,4-c]pyridines | N-Substituted Maleimides | Michael Addition / Elimination | nih.gov |

Exploration of Novel this compound Analogues and Derivatives

Beyond modifying the thioamide moiety, the this compound scaffold can be altered at other positions to create novel analogues and derivatives. These modifications can be aimed at exploring structure-activity relationships of new compounds or fine-tuning physicochemical properties. Key areas for modification include the amide nitrogen and the benzhydryl (diphenylmethyl) rings.

N-substitution of the acetamide (B32628) group is a common strategy for creating derivatives. This can be achieved by synthesizing the precursor, benzhydrylsulfanyl acetic acid, and then coupling it with a diverse range of primary or secondary amines to form N-substituted amides. nih.gov Subsequent oxidation of these sulfide intermediates would lead to a library of novel modafinil analogues. This approach allows for the introduction of various aliphatic, cyclic, or aromatic substituents, which can significantly alter the biological and chemical properties of the resulting molecules. nih.gov

Another avenue for derivatization involves modifying the two phenyl rings of the benzhydryl group. Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto these rings can influence the molecule's lipophilicity, electronic properties, and metabolic stability. While less explored specifically for this compound, this is a standard medicinal chemistry strategy for optimizing lead compounds. The integration of the thioamide group into entirely different molecular scaffolds is another approach, creating hybrid molecules that combine the properties of the thioamide with another pharmacophore. tandfonline.com

Potential Applications in Broader Organic Synthesis and Material Science

The utility of this compound and the broader class of thioamides extends beyond pharmaceutical synthesis into the realms of polymer chemistry and material science. marketpublishers.com The sulfur atom in the thioamide group imparts unique properties that are advantageous for creating advanced materials. rsc.org

Thioamides are valuable precursors in the synthesis of sulfur-containing polymers, known as polythioamides. rsc.org These materials exhibit distinct properties compared to their polyamide analogues, such as stronger affinity for metals, weaker hydrogen bonding with water, and higher refractive indices. rsc.orgresearchgate.net Polythioamides can be synthesized through various methods, including the multicomponent polymerization of diynes, elemental sulfur, and diamines. mdpi.com

The thioamide functionality has also been incorporated into other polymer backbones, such as polybenzoxazines. Research has shown that the presence of thioamide groups can lower the curing temperature of benzoxazine (B1645224) resins, potentially by generating thiols during heating which promote the ring-opening polymerization. rsc.org In addition to polymers, thioacetamide itself is used as a controlled source of sulfide ions for the synthesis of metal sulfide nanomaterials. marketpublishers.com These materials are essential components in the production of semiconductors, catalysts, and photovoltaic cells. marketpublishers.com The thioamide group's ability to coordinate with metals also allows for the creation of novel catalysts, for example, by embedding metal nanoparticles like silver or gold into thioamide-containing polymer foams. rsc.org

Table 3: Properties and Potential Applications of Thioamide-Containing Materials This table is interactive and allows for sorting and filtering of data.

| Material Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| Polythioamides | High refractive index, metal affinity | Optical materials, metal coordination polymers | rsc.org, researchgate.net |

| Thioamide-containing Polybenzoxazines | Reduced curing temperature | Advanced composite materials, aerospace, electronics | rsc.org |

| Metal Sulfide Nanoparticles (from thioacetamide) | Semiconductor properties | Photovoltaic cells, catalysts, electronics | marketpublishers.com |

| Thioamide-Polymer Metal Nanocomposites | Catalytic activity | Reusable catalysts (e.g., reduction of 4-nitrophenol) | rsc.org |

| Thioamide-containing Vinyl Polymers | Backbone degradability | Novel degradable hybrid polymer materials | chemrxiv.org |

Future Directions in Benzhydrylthioacetamide Research

Development of Novel and Sustainable Synthetic Routes

The future of benzhydrylthioacetamide synthesis will likely be characterized by a shift towards greener and more sustainable practices. Traditional methods often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org Modern synthetic chemistry offers a variety of innovative approaches to address these challenges.

One promising avenue is the adoption of green chemistry principles . This includes the use of environmentally benign solvents, such as deep eutectic solvents (DESs), which are biodegradable, have low volatility, and can be recycled. rsc.orgrsc.org Research into the application of DESs for the synthesis of thioamides has shown excellent yields and a reduction in energy consumption. rsc.org Furthermore, water-mediated synthesis presents a highly attractive, catalyst-free, and energy-efficient alternative for producing thioamides at room temperature. organic-chemistry.orgorganic-chemistry.org The development of catalyst- and solvent-free methods, such as variations of the Willgerodt–Kindler reaction performed under neat conditions, also represents a significant step towards more sustainable chemical production. rsc.orgresearchgate.net

Another key area of development is the exploration of novel catalytic systems . While many current syntheses rely on stoichiometric reagents, future routes could employ catalytic amounts of less toxic and more efficient promoters. This reduces waste and often allows for milder reaction conditions. The investigation of biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to thioamide synthesis that remains largely unexplored for this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Thioamides

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, low toxicity, improved reactivity. rsc.orgrsc.org | Substrate solubility and compatibility with the benzhydryl group. |

| Water-Mediated Synthesis | Environmentally benign, catalyst-free, energy-efficient. organic-chemistry.orgorganic-chemistry.org | Potential for hydrolysis of starting materials or product. |

| Catalyst- and Solvent-Free Reactions | Reduced waste, simplified workup, lower environmental impact. rsc.orgresearchgate.net | May require higher temperatures, potential for side reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Atom-Economical Reactions | High efficiency, reduced waste, fewer synthetic steps. organic-chemistry.org | Optimization of reaction conditions for three components. |

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for process optimization and the development of more efficient synthetic routes. The application of emerging spectroscopic and computational techniques is set to provide unprecedented insights into the intricate pathways of thioamide synthesis.

In-situ spectroscopic monitoring offers a powerful tool for observing chemical reactions in real-time. mt.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling. mt.comnih.govrsc.org This allows for the identification of transient species and the elucidation of reaction kinetics, providing a detailed picture of the reaction mechanism. mt.comnih.gov For the synthesis of this compound, in-situ monitoring could be used to optimize reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. researchgate.net DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This information can help to rationalize experimental observations and guide the design of new catalysts and reaction conditions. For instance, computational studies could be employed to investigate the role of different sulfur-transfer reagents in the thionation step of this compound synthesis, leading to the selection of more efficient and selective reagents. The synergy between in-situ spectroscopy and computational modeling will be instrumental in unraveling the complex mechanistic details of this compound formation.

Exploration of Broader Synthetic Utility and Undiscovered Derivatives

While this compound is primarily known as a precursor to modafinil (B37608), its chemical structure holds potential for broader synthetic applications. The thioamide functional group is a versatile synthon for the construction of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netacs.org Future research could focus on utilizing this compound as a building block for the synthesis of novel thiadiazoles, thiazoles, and other sulfur- and nitrogen-containing heterocycles. rsc.orgresearchgate.net These new compounds could then be screened for a wide range of biological activities.

The concept of thioamides as amide bioisosteres is another exciting area for exploration. researchgate.netchemrxiv.orgnih.gov Replacing an amide bond with a thioamide can significantly alter the physicochemical properties of a molecule, including its hydrogen bonding capabilities, conformational rigidity, and metabolic stability. nih.govnih.gov This can lead to improved pharmacokinetic profiles and enhanced biological activity. chemrxiv.orgnih.gov By considering the this compound core as a starting point, medicinal chemists could design and synthesize novel derivatives with potential therapeutic applications in areas beyond the central nervous system. The introduction of various substituents on the phenyl rings or the thioamide nitrogen could lead to a diverse library of compounds for biological screening.

Furthermore, the reactivity of the thioamide group itself can be exploited for further functionalization. Thioamides are more nucleophilic and reactive towards electrophiles than their amide counterparts, opening up possibilities for selective chemical modifications. nih.gov This could lead to the development of novel benzhydryl-containing compounds with unique properties and applications.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to improve the efficiency, safety, and reproducibility of chemical processes. nih.govchemicalindustryjournal.co.uk These technologies are particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. nih.govmdpi.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. chemicalindustryjournal.co.ukmdpi.com These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govacs.org The integration of in-line purification and analysis can lead to a fully automated and streamlined manufacturing process. mdpi.com For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, eliminating the need for isolation and purification of intermediates. mdpi.com This would significantly reduce production time and costs.

Automated synthesis platforms , coupled with high-throughput screening, can accelerate the discovery of new derivatives and the optimization of reaction conditions. These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction parameters. This approach could be used to rapidly explore the synthetic scope for novel this compound derivatives and to identify optimal conditions for their production. The combination of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, and its application to this compound could lead to significant advancements in its production and derivatization.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzhydrylthioacetamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution reactions between benzhydrylthiol and chloroacetamide derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis byproducts.

- Optimizing reaction temperature (50–70°C) and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide) to enhance yield.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Purity validation requires NMR (¹H/¹³C) and HPLC (C18 column, 70:30 acetonitrile/water).

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Analysis :

- ¹H/¹³C NMR : Assign peaks for benzhydryl (δ 7.2–7.4 ppm aromatic protons) and thioacetamide (δ 2.1–2.3 ppm methylene protons).

- FT-IR : Confirm thioamide C=S stretch (1050–1250 cm⁻¹) and N-H bend (1550–1650 cm⁻¹).

- Physicochemical Properties :

- HPLC-MS : Determine molecular ion ([M+H]⁺) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for batch effects in reagents.

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent experiments with triplicate measurements.

- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA with post-hoc Tukey tests) and adjust for confounding factors (e.g., solvent polarity in solubility studies) .

- Case Study : Discrepancies in kinase inhibition assays may stem from ATP concentration variations; fix ATP at 1 mM to ensure reproducibility.

Q. What experimental design principles should guide mechanistic studies of this compound’s metabolic pathways?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactor to simulate Phase I metabolism.

- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled thioacetamide groups.

- Analytical Workflow :

LC-HRMS : Identify metabolites (e.g., sulfoxide or glutathione conjugates).

Enzyme Inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to map enzyme-specific pathways .

- Data Interpretation : Corrogate findings with in silico tools (e.g., molecular docking for enzyme-substrate interactions).

Q. How should researchers address discrepancies in toxicity profiles of this compound across preclinical studies?

- Methodological Answer :

- Dose Optimization : Conduct acute toxicity studies (OECD 423 guidelines) with escalating doses (10–1000 mg/kg) in rodents.

- Biomarker Analysis : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) to differentiate target-organ toxicity.

- Species-Specific Factors : Compare metabolic clearance rates (e.g., human vs. rat hepatocytes) to explain interspecies variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for weighing and synthesis to prevent inhalation.

- PPE : Nitrile gloves (tested for permeability to thioacetamides) and ANSI-approved safety goggles.

- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Data Presentation and Reporting Guidelines

Q. How to structure a research paper on this compound to ensure clarity and reproducibility?

- Methodological Answer : Follow IMRAD format with emphasis on:

- Methods : Specify synthetic routes (e.g., "modified Liang protocol" ), instrument parameters (e.g., HPLC gradient), and statistical tests.

- Results : Use tables to compare yields, IC₅₀ values, or metabolic half-lives. Avoid redundant figures (e.g., similar NMR spectra).

- Discussion : Contrast findings with prior studies (e.g., "Contrary to Bacó et al. (2002), our data suggest...") and propose mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.